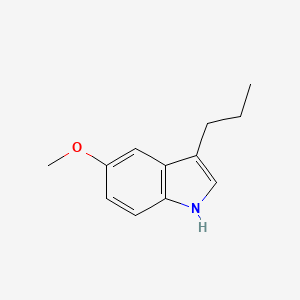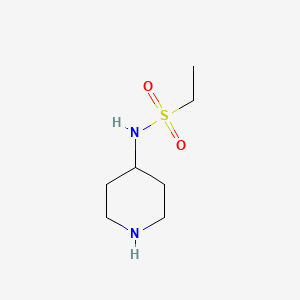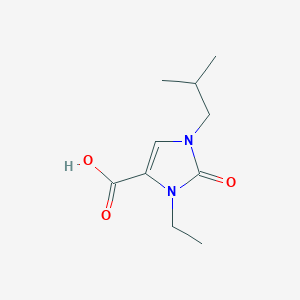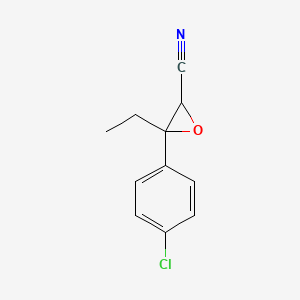
3-(4-Chlorophenyl)-3-ethyloxirane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound that features a chlorophenyl group, an ethyloxirane ring, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through a cyclopropanation mechanism, followed by ring expansion to form the oxirane ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form a diol.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.
Major Products
Oxidation: Formation of 3-(4-Chlorophenyl)-3-ethyloxirane-2,3-diol.
Reduction: Formation of 3-(4-Chlorophenyl)-3-ethyloxirane-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The carbonitrile group may also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-3-chloropropene: Similar structure but lacks the oxirane ring.
3-(4-Chlorophenyl)-3-ethyloxirane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
3-(4-Chlorophenyl)-3-ethyloxirane-2-thiol: Similar structure but with a thiol group instead of a carbonitrile group.
Uniqueness
3-(4-Chlorophenyl)-3-ethyloxirane-2-carbonitrile is unique due to the presence of the oxirane ring and the carbonitrile group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-ethyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10ClNO/c1-2-11(10(7-13)14-11)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3 |
InChIキー |
UZGDHXHZMCFXLH-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(O1)C#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


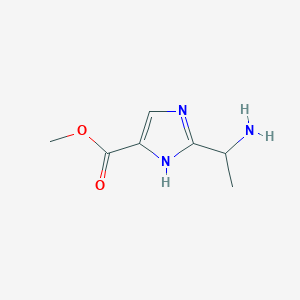
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![[4-(Methylamino)butyl][(2-methylcyclopropyl)methyl]amine](/img/structure/B13208801.png)


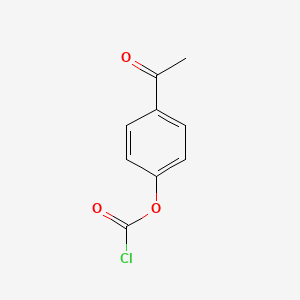
![9-Oxatricyclo[5.2.1.0,1,6]decan-5-one](/img/structure/B13208815.png)
![5-Methyl-3',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13208816.png)
![1-[(4-Chlorophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13208822.png)

